molecular formula C10H8BrClN2 B6310105 4-Amino-3-bromo-8-chloro-2-methylquinoline CAS No. 1333256-71-5

4-Amino-3-bromo-8-chloro-2-methylquinoline

Cat. No. B6310105
CAS RN: 1333256-71-5
M. Wt: 271.54 g/mol
InChI Key: NPTLRYPHBNLZBM-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-8-chloro-2-methylquinoline is a chemical compound with the empirical formula C10H8BrClN2. It is a solid substance . This compound is part of a group of compounds known as quinolines, which are ubiquitous heterocyclic aromatic compounds with potential for industrial and medicinal applications .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety, characteristic of the quinoline group . The presence of bromine, chlorine, and a methyl group in the structure contributes to its unique properties.


Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C10H8BrClN2 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

properties

IUPAC Name

3-bromo-8-chloro-2-methylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c1-5-8(11)9(13)6-3-2-4-7(12)10(6)14-5/h2-4H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTLRYPHBNLZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=CC=C(C2=N1)Cl)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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